molecular formula C26H31NO3 B1385533 N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline CAS No. 1040691-53-9

N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385533
CAS No.: 1040691-53-9
M. Wt: 405.5 g/mol
InChI Key: LXFBCIQDVXOYRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline involves several steps. One common method includes the reaction of 4-(2-phenoxyethoxy)aniline with 4-(pentyloxy)benzyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for studying protein interactions and functions. Additionally, it is used in the development of new materials and compounds in organic chemistry . In biology and medicine, it may be utilized in the synthesis of bioactive molecules and drug discovery research .

Mechanism of Action

The mechanism of action of N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can be compared with other similar compounds, such as:

  • N-[4-(Methoxy)benzyl]-4-(2-phenoxyethoxy)aniline
  • N-[4-(Ethoxy)benzyl]-4-(2-phenoxyethoxy)aniline
  • N-[4-(Butoxy)benzyl]-4-(2-phenoxyethoxy)aniline

These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the benzyl moiety. The uniqueness of this compound lies in its specific pentyloxy group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-[(4-pentoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-2-3-7-18-28-25-14-10-22(11-15-25)21-27-23-12-16-26(17-13-23)30-20-19-29-24-8-5-4-6-9-24/h4-6,8-17,27H,2-3,7,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFBCIQDVXOYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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